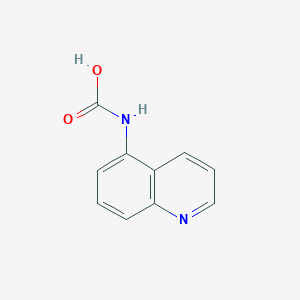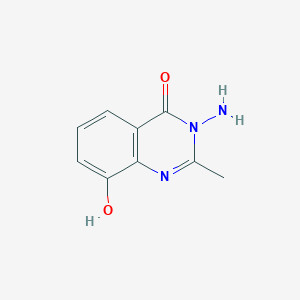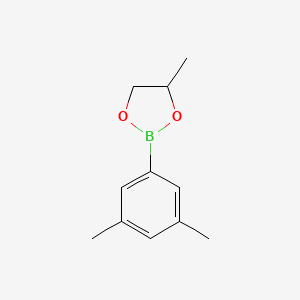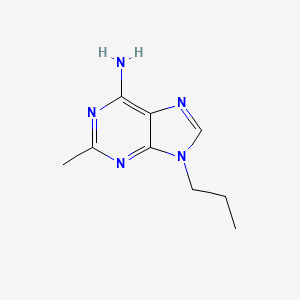![molecular formula C14H11N B11904101 3'-Ethynyl-[1,1'-biphenyl]-3-amine](/img/structure/B11904101.png)
3'-Ethynyl-[1,1'-biphenyl]-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Etinil-[1,1’-bifenil]-3-amina: es un compuesto orgánico con la fórmula molecular C14H11N. Es un derivado del bifenilo, que presenta un grupo etinil en la posición 3’ y un grupo amina en la posición 3.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis de 3’-Etinil-[1,1’-bifenil]-3-amina normalmente implica los siguientes pasos:
Formación del núcleo de bifenilo: El núcleo de bifenilo se puede sintetizar mediante una reacción de acoplamiento de Suzuki entre un benceno halogenado y un ácido fenilborónico.
Introducción del grupo etinil: El grupo etinil se puede introducir mediante una reacción de acoplamiento de Sonogashira, donde un alquino terminal reacciona con un derivado de bifenilo halogenado en presencia de un catalizador de paladio y un co-catalizador de cobre.
Métodos de producción industrial: Los métodos de producción industrial para 3’-Etinil-[1,1’-bifenil]-3-amina probablemente seguirían rutas sintéticas similares pero a mayor escala, con optimizaciones para el rendimiento, la pureza y la rentabilidad. Esto puede implicar reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El grupo etinil puede sufrir reacciones de oxidación para formar compuestos carbonílicos.
Reducción: El grupo etinil se puede reducir para formar alquenos o alcanos.
Sustitución: El grupo amina puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el tetróxido de osmio.
Reducción: Catalizadores como el paladio sobre carbono o el gas hidrógeno pueden facilitar la reducción.
Sustitución: Se utilizan comúnmente derivados halogenados y nucleófilos como aminas o alcoholes.
Productos principales:
Oxidación: Formación de aldehídos o cetonas.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de diversos derivados de bifenilo sustituidos.
Aplicaciones Científicas De Investigación
Química: 3’-Etinil-[1,1’-bifenil]-3-amina se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la formación de compuestos aromáticos complejos.
Biología: Este compuesto se puede utilizar en el estudio de vías e interacciones biológicas debido a su similitud estructural con moléculas biológicamente activas.
Industria: Se utiliza en la producción de materiales avanzados, como polímeros y cristales líquidos, debido a sus propiedades electrónicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3’-Etinil-[1,1’-bifenil]-3-amina implica su interacción con objetivos moleculares a través de sus grupos etinil y amina. Estos grupos funcionales pueden participar en diversas reacciones químicas, como enlaces de hidrógeno, apilamiento π-π y enlaces covalentes, que pueden influir en las vías biológicas e interacciones moleculares.
Comparación Con Compuestos Similares
Compuestos similares:
- 3-Etinil-1,1’-bifenilo
- 4-Etinil-1,1’-bifenilo
- 3-Amino-1,1’-bifenilo
Unicidad: 3’-Etinil-[1,1’-bifenil]-3-amina es única debido a la presencia tanto de un grupo etinil como de un grupo amina en el núcleo de bifenilo. Esta doble funcionalidad permite una gama más amplia de reacciones químicas y aplicaciones en comparación con compuestos similares que pueden tener solo un grupo funcional.
Propiedades
Fórmula molecular |
C14H11N |
|---|---|
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
3-(3-ethynylphenyl)aniline |
InChI |
InChI=1S/C14H11N/c1-2-11-5-3-6-12(9-11)13-7-4-8-14(15)10-13/h1,3-10H,15H2 |
Clave InChI |
RSDJSMFPOYAEAA-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC(=CC=C1)C2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11904022.png)


![8-(Fluoromethyl)-5-thia-2-azaspiro[3.4]octane 5,5-dioxide](/img/structure/B11904036.png)


![7-Chloro-4,6-difluoro-1H-imidazo[4,5-C]pyridine](/img/structure/B11904060.png)






